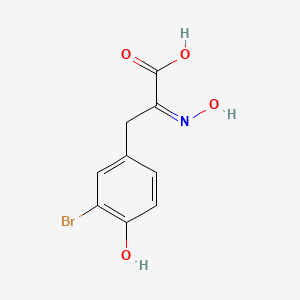
6-Hydroxyazepane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxyazepane-2,5-dione is a heterocyclic organic compound with the molecular formula C6H9NO3 It is characterized by a seven-membered ring containing nitrogen and oxygen atoms, making it a versatile intermediate in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Hydroxyazepane-2,5-dione can be synthesized through various methods. One common approach involves the cyclization of amino acids or their derivatives. For example, the reaction of 6-aminohexanoic acid with phosgene can yield this compound under controlled conditions. Another method involves the use of lactams, where the lactam ring is opened and subsequently cyclized to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxyazepane-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various hydroxy derivatives.
Aplicaciones Científicas De Investigación
6-Hydroxyazepane-2,5-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: This compound is explored for its potential therapeutic properties, including its role as a building block for drug development.
Industry: It is utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 6-Hydroxyazepane-2,5-dione involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,5-dione: A five-membered ring analog with similar reactivity.
Piperidine-2,5-dione: A six-membered ring analog with comparable chemical properties.
Caprolactam: A seven-membered ring lactam with different functional groups.
Uniqueness
6-Hydroxyazepane-2,5-dione is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties
Propiedades
IUPAC Name |
6-hydroxyazepane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-4-1-2-6(10)7-3-5(4)9/h5,9H,1-3H2,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSYGOMSKXPQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC(C1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B8262010.png)

![3-ethyl-5-[(Z)-2-furylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B8262018.png)
![3-tert-butyl-4-[3-(4-nitrophenyl)prop-2-en-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B8262024.png)

![[(Z)-N-[(E)-(4-fluorophenyl)methylideneamino]-C-prop-2-ynylsulfanylcarbonimidoyl]azanium;chloride](/img/structure/B8262032.png)
![11-phenyl-10,11-dihydro-5H-indeno[2,1-c][1,5]benzodiazepin-12-one](/img/structure/B8262038.png)
![ethyl N-[(2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate](/img/structure/B8262040.png)
![methyl (Z)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B8262046.png)
![4-[[(E)-[3-(methoxymethyl)-5-oxo-1H-pyrazol-4-ylidene]methyl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B8262056.png)
![1-Oxa-7-azaspiro[4.6]undecane-8,11-dione](/img/structure/B8262059.png)
![methyl 4-[[(E)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzoate](/img/structure/B8262069.png)

![3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B8262081.png)
